molecular formula C7H6N2O2 B13105694 5-Methylbenzo[c][1,2,5]oxadiazol-4-ol

5-Methylbenzo[c][1,2,5]oxadiazol-4-ol

Cat. No.: B13105694
M. Wt: 150.13 g/mol
InChI Key: AJLRRQBUWSXPKH-UHFFFAOYSA-N
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Description

5-Methylbenzo[c][1,2,5]oxadiazol-4-ol is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, material science, and other fields. The structure of this compound consists of a benzene ring fused with an oxadiazole ring, with a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzo[c][1,2,5]oxadiazol-4-ol typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process. The synthesized compounds are then characterized using various spectroscopic techniques such as FT-IR, LCMS, and NMR .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzo[c][1,2,5]oxadiazol-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 5-Methylbenzo[c][1,2,5]oxadiazol-4-ol involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different properties and applications.

    1,3,4-Oxadiazole: Known for its use in medicinal chemistry and material science.

    1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.

Uniqueness

5-Methylbenzo[c][1,2,5]oxadiazol-4-ol is unique due to its specific structure, which combines the properties of both benzene and oxadiazole rings. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities. Its methyl group also contributes to its distinct chemical properties and reactivity compared to other oxadiazole derivatives .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-methyl-2,1,3-benzoxadiazol-4-ol

InChI

InChI=1S/C7H6N2O2/c1-4-2-3-5-6(7(4)10)9-11-8-5/h2-3,10H,1H3

InChI Key

AJLRRQBUWSXPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NON=C2C=C1)O

Origin of Product

United States

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